3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene
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Overview
Description
3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5F4NO3 and a molecular weight of 239.13 g/mol . This compound is characterized by the presence of both fluoro and nitro functional groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative. One common method includes the reaction of 3-fluorophenol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding ether. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is primarily related to its functional groups. The nitro group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in various chemical reactions. The fluoro groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(2,2,2-trifluoroethoxy)propionitrile: A fluorinated nitrile compound with high oxidative stability and low volatility.
3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline: A derivative obtained by the reduction of the nitro group in 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene.
Uniqueness
This compound is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties. The combination of these functional groups makes it a versatile intermediate in various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-fluoro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPCLFEQVBSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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